![molecular formula C17H16Cl2N2O3 B5467655 N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5467655.png)
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the major inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its mechanism of action as a GABA transaminase inhibitor. By increasing GABA levels in the brain, this compound has been shown to have anxiolytic, anticonvulsant, and antidepressant effects. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide as a research tool is its selectivity for GABA transaminase inhibition. This selectivity allows for the specific manipulation of GABA levels in the brain, without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of GABA in the brain over extended periods of time.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further research is needed to better understand the mechanisms underlying the effects of this compound on cocaine addiction, and to determine whether it has potential as a treatment for other substance use disorders. Finally, research is needed to develop more stable and longer-lasting formulations of this compound, which would allow for more consistent manipulation of GABA levels in the brain over extended periods of time.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a number of neurological and psychiatric disorders. It has been shown to have efficacy in preclinical models of epilepsy, anxiety, and depression. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-4-3-12(10-14(13)19)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMKDMPJBXBUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.